molecular formula C15H9F3N2O B1332580 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 477848-00-3

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No. B1332580
CAS RN: 477848-00-3
M. Wt: 290.24 g/mol
InChI Key: NXLKUMCXCXSPQE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde (TFPI) is a synthetic compound of interest in the field of medicinal chemistry. It is a trifluoromethylated pyridine derivative and a member of the indole-3-carbaldehyde family. Its unique structure makes it a promising candidate for a range of applications in medicinal chemistry and drug discovery. In particular, its ability to interact with various proteins and receptors makes it a potentially useful tool in the development of new therapeutic agents.

Scientific Research Applications

Catalytic Applications

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde and its derivatives have been studied for their applications as catalysts. For example, Singh et al. (2017) synthesized Schiff bases with an indole core that demonstrated efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Functional Derivatives

The compound has been used as a building block in the synthesis of functional derivatives of indoles and pyridines. Dotsenko et al. (2018) reported a method for creating new functional derivatives, demonstrating the versatility of this compound in chemical synthesis (Dotsenko, Krivokolysko, Krivokolysko, & Frolov, 2018).

Preparation of α-Carboline Derivatives

Erba, Gelmi, and Pocar (2000) highlighted its use in the preparation of α-carboline derivatives. These compounds have varied substitution patterns, making this compound a key starting material for these syntheses (Erba, Gelmi, & Pocar, 2000).

Electrophilic Reactivity Studies

Koji Yamada et al. (2009) explored its electrophilic reactivity, demonstrating its role as an electrophile in the formation of trisubstituted indole derivatives, indicative of its utility in diverse synthetic pathways (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).

Green Chemistry Applications

Madan (2020) focused on its application in green chemistry, showcasing its use in Knoevenagel condensation reactions under environmentally friendly conditions. This application emphasizes the potential of this compound in sustainable chemical processes (Madan, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity and function. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and thereby affecting cellular redox balance . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical interactions and properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through oxidation and reduction reactions, leading to the formation of metabolites with distinct biochemical properties . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Furthermore, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLKUMCXCXSPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363179
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477848-00-3
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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